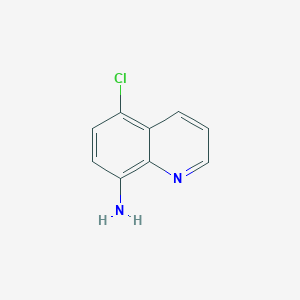

5-Chloroquinolin-8-amine

Vue d'ensemble

Description

5-Chloroquinolin-8-amine is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a chlorine atom at the 5th position and an amine group at the 8th position on the quinoline ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroquinolin-8-amine typically involves the nitration of quinoline to produce a mixture of 5-nitroquinoline and 8-nitroquinoline. The 8-nitroquinoline is then selectively reduced to 8-aminoquinoline, which is subsequently chlorinated at the 5th position to yield this compound . Another method involves the direct amination of 8-chloroquinoline .

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration and reduction processes, followed by chlorination. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloroquinolin-8-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like sodium azide or amines in the presence of a base are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Anticancer Applications

5-Chloroquinolin-8-amine and its derivatives have shown significant promise as anticancer agents. Research indicates that:

- Mechanism of Action : The compound exhibits proteasome inhibitory activity, which is crucial for cancer cell proliferation. It has been found to induce apoptosis in various cancer cell lines, including leukemia and myeloma, by disrupting the ubiquitin-proteasome system (UPS) . This mechanism is particularly relevant for overcoming resistance to established proteasome inhibitors like bortezomib .

- Bioavailability and Pharmacokinetics : Studies have demonstrated that this compound has favorable pharmacokinetic properties, including high water solubility and the ability to cross the blood-brain barrier. Its predicted absorption rate of up to 92% suggests it could be effectively administered orally .

- Synergistic Effects : When used in combination with other drugs, such as bortezomib, this compound enhances therapeutic efficacy against resistant cancer types .

Antibacterial Properties

The antibacterial potential of this compound has been explored in various studies:

- In Vitro Activity : The compound has demonstrated activity against Mycobacterium tuberculosis, with studies indicating its effectiveness against both standard strains and clinical isolates . This positions it as a candidate for further development in treating tuberculosis.

- Mechanisms of Action : The antibacterial action is attributed to its ability to disrupt bacterial protein synthesis and cell wall integrity, although specific pathways remain under investigation .

Antioxidant Activity

This compound also exhibits significant antioxidant properties:

- Free Radical Scavenging : Research utilizing the DPPH assay has shown that derivatives of this compound possess strong antioxidant activity, making them potential candidates for developing new antioxidant agents .

Drug Development and Formulations

The compound's versatility extends to drug formulation strategies:

- Electrospun Materials : Recent studies have incorporated this compound into electrospun fibrous materials for controlled drug delivery systems. These materials show promise for enhancing the bioavailability of the compound while providing sustained release profiles .

Case Studies and Research Findings

The following table summarizes key findings from recent research on this compound:

Mécanisme D'action

The mechanism of action of 5-Chloroquinolin-8-amine involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to antimicrobial or anticancer effects. The amine group allows it to form hydrogen bonds and interact with active sites of enzymes, while the chlorine atom enhances its lipophilicity, facilitating cell membrane penetration .

Comparaison Avec Des Composés Similaires

Similar Compounds

8-Aminoquinoline: Lacks the chlorine atom at the 5th position, making it less lipophilic.

5-Chloroquinoline: Lacks the amine group at the 8th position, reducing its ability to form hydrogen bonds.

Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substitution patterns.

Uniqueness

5-Chloroquinolin-8-amine is unique due to the presence of both the chlorine atom and the amine group, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in synthetic and medicinal chemistry .

Activité Biologique

5-Chloroquinolin-8-amine, a derivative of 8-hydroxyquinoline, has garnered attention in recent research due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including in vitro studies, structure-activity relationships, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its quinoline scaffold, which is known for conferring various pharmacological properties. The presence of the chlorine atom at the 5-position and the amino group at the 8-position enhances its biological efficacy. The compound's molecular formula is C9H7ClN2, and it exhibits good solubility in organic solvents, which is advantageous for drug formulation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:

- Bacterial Activity : It has shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often in the low micromolar range .

- Antitubercular Activity : Cloxyquin (5-chloroquinolin-8-ol), a related compound, demonstrated potent antituberculosis activity against multidrug-resistant strains of Mycobacterium tuberculosis, with MIC values ranging from 0.062 to 0.25 μg/ml .

Anticancer Properties

This compound has been identified as a promising candidate for cancer therapy:

- Mechanism of Action : The compound exhibits proteasome inhibitory activity, which can enhance the efficacy of existing cancer treatments such as bortezomib. This synergistic effect is crucial for overcoming drug resistance in cancer cells .

- Cytotoxicity Studies : In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines while displaying minimal toxicity towards normal cells. Its selectivity is attributed to its ability to target specific cellular pathways involved in tumor growth and survival .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent:

- Binding Affinity : Studies indicate that it binds effectively to serum proteins such as bovine serum albumin (BSA), which enhances its bioavailability. The binding constant was found to be moderate at approximately .

- Absorption and Distribution : The compound demonstrates favorable absorption characteristics, suggesting that oral administration could be a viable route for delivery. Predictions indicate a free fraction in serum of about 0.484, indicating good distribution within the body .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

| Position | Substituent | Effect on Activity |

|---|---|---|

| 5 | Chlorine | Enhances antibacterial properties |

| 7 | Hydroxyl | Increases cytotoxicity in cancer cells |

| 8 | Amino | Critical for proteasome inhibition |

Research suggests that halogen substitutions at specific positions can significantly impact both antimicrobial and anticancer activities .

Case Studies

- Cloxyquin in Tuberculosis Treatment : A study demonstrated that cloxyquin exhibited significant activity against multidrug-resistant M. tuberculosis, suggesting potential use in combination therapies to combat resistant strains .

- Synergistic Effects with Bortezomib : Research indicated that combining this compound with bortezomib resulted in enhanced cytotoxic effects on resistant cancer cell lines, paving the way for more effective treatment regimens .

Propriétés

IUPAC Name |

5-chloroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSJIVLFKNZFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279679 | |

| Record name | 5-chloroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5432-09-7 | |

| Record name | 5432-09-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.